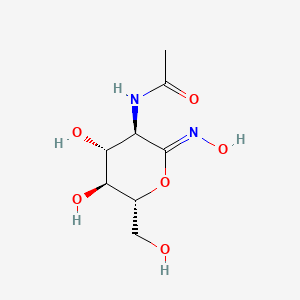

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone

Description

Properties

IUPAC Name |

N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBKCLCEXIDHDR-OANDGCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, a potent inhibitor of glycosidases. The document delves into the inhibitor's mechanism of action as a transition state analog, its chemical synthesis, and its critical role in the study of O-GlcNAc cycling and the development of more selective therapeutic agents. Detailed experimental protocols for its synthesis and kinetic analysis are provided to enable researchers to effectively utilize this compound in their work.

Introduction: The Significance of Glycosidase Inhibition

Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. These enzymes play fundamental roles in a vast array of biological processes, from digestion and metabolism to cellular signaling and pathogenesis. The dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical signaling mechanism regulated by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), a specific type of glycosidase. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[1][2][3]

The development of potent and selective glycosidase inhibitors is therefore of paramount importance for both basic research and therapeutic applications. These molecular tools allow for the controlled modulation of glycosidase activity, enabling the elucidation of complex biological pathways and providing starting points for drug discovery programs. This compound, also known as lactone oxime N-acetylglucosamine (LOGNAc), has emerged as a significant player in this field. While it is a key intermediate in the synthesis of the widely used but non-selective OGA inhibitor PUGNAc, LOGNAc itself possesses intrinsic inhibitory activity and serves as a valuable scaffold for the design of next-generation glycosidase inhibitors.[4][5] This guide will provide an in-depth exploration of the science and application of this important molecule.

Mechanism of Action: Mimicking the Transition State

The profound catalytic power of glycosidases stems from their ability to stabilize the highly transient, high-energy transition state of the glycosidic bond cleavage reaction.[6] For retaining β-glycosidases, this process involves the formation of an oxocarbenium ion-like transition state, characterized by a flattened ring conformation (such as a half-chair or boat) and significant positive charge development at the anomeric carbon.[7][8]

This compound is a potent competitive inhibitor of β-N-acetylglucosaminidases precisely because its structure closely mimics this transition state.[6] The key features contributing to this mimicry are:

-

Planar Lactone Ring: The sp²-hybridized carbon of the lactone carbonyl group forces the ring into a flattened conformation, resembling the geometry of the oxocarbenium ion intermediate.[6]

-

Endocyclic Oxygen: The presence of the endocyclic oxygen atom is a feature it shares with the natural substrate, unlike many other classes of inhibitors.[6]

-

Hydroximo Group: The hydroximo (=N-OH) group at the anomeric position further enhances its inhibitory potency compared to the simple lactone. While not possessing a formal positive charge, the electronic distribution within the hydroximo-lactone moiety is thought to effectively engage with active site residues that stabilize the developing positive charge of the true transition state.

It is noteworthy that while LOGNAc is a good inhibitor, it is significantly less potent than its derivative, PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate).[9] This suggests that the phenyl carbamate group of PUGNAc makes additional favorable interactions within the enzyme's active site, highlighting a key area for synthetic modification to improve affinity and selectivity.[9]

Chemical Synthesis

The synthesis of this compound is a multi-step process that typically starts from the readily available D-glucosamine hydrochloride. The key synthetic transformations involve the protection of hydroxyl groups, oxidation to the corresponding lactone, and finally, the formation of the hydroximo group.

A common synthetic route involves the initial conversion of D-glucosamine hydrochloride to a protected N-acetylated derivative, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose.[10] This intermediate is then oxidized to the corresponding 2-acetamido-2-deoxy-D-glucono-1,5-lactone. The final step is the reaction of the lactone with hydroxylamine to yield the desired this compound.[4][11]

Detailed Experimental Protocol: Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

This protocol is adapted from procedures described for the synthesis of related compounds.[10]

Step 1: Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose

-

D-glucosamine hydrochloride is converted to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose following established two-step procedures.[10] This typically involves N-acetylation followed by O-acetylation.

Step 2: Oxidation to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone

-

To a solution of the protected glucopyranose (1 equivalent) in an anhydrous solvent such as dichloromethane, add activated manganese dioxide (MnO₂) (excess, e.g., 20 equivalents).[10]

-

Reflux the mixture for several hours (e.g., 20 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture and filter off the MnO₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the protected lactone.

Step 3: Oximation to this compound (LOGNAc)

-

The protected lactone from Step 2 would first be deprotected to yield 2-acetamido-2-deoxy-D-glucono-1,5-lactone. This can be achieved using a mild base such as ammonia in methanol.[10]

-

The deprotected lactone is then dissolved in a suitable solvent, such as pyridine or an alcohol.

-

Hydroxylamine hydrochloride, often with a base like sodium acetate to liberate the free hydroxylamine, is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

The product is then isolated and purified, typically by crystallization or chromatography.

Applications in Research and Drug Development

A Tool for Studying O-GlcNAc Cycling

This compound and its derivatives are invaluable tools for investigating the complex roles of O-GlcNAc signaling. By inhibiting OGA, these compounds lead to an accumulation of O-GlcNAcylated proteins in cells, allowing researchers to study the downstream effects of this modification on various cellular processes.[5] For example, the use of OGA inhibitors has been instrumental in demonstrating the interplay between O-GlcNAcylation and phosphorylation in signal transduction pathways.[2]

A Scaffold for Novel Drug Discovery

The non-selective nature of early OGA inhibitors like PUGNAc, which also inhibit lysosomal hexosaminidases, has driven the development of more specific inhibitors.[12] The this compound core serves as an excellent starting point for the design of such selective inhibitors. Structure-activity relationship (SAR) studies on derivatives, such as the sulfonylhydrazones and semicarbazones, have provided crucial insights into the molecular features that govern potency and selectivity.[3][13] Computational modeling and kinetic analyses of these derivatives have revealed that modifications to the aglycone part of the inhibitor can significantly impact its binding affinity for OGA versus other hexosaminidases.[3]

| Derivative Class | Target Enzymes | Potency (Ki) | Selectivity | Reference |

| Sulfonylhydrazones | hOGA, hHexB | Nanomolar range (e.g., 27 nM for hOGA) | Low | [3] |

| Semicarbazones | hOGA, HexA/HexB | Nanomolar to submicromolar range | Moderate | [13] |

Kinetic Analysis of Glycosidase Inhibition

To characterize the inhibitory potency of this compound and its derivatives, rigorous enzyme kinetic studies are essential. The inhibition constant (Ki) is a key parameter that quantifies the affinity of the inhibitor for the enzyme.

Experimental Protocol: Determination of Ki

This protocol is a generalized procedure based on methods used for the kinetic analysis of OGA inhibitors.[3][13]

-

Enzyme and Substrate Preparation:

-

Recombinant human OGA (hOGA) is expressed and purified.

-

A chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), is used.

-

-

Inhibition Assay:

-

Set up a series of reactions in a suitable buffer (e.g., phosphate buffer at pH 7.4).

-

Each reaction should contain a fixed concentration of the enzyme.

-

Vary the concentrations of both the substrate and the inhibitor across a range of concentrations.

-

Initiate the reaction by adding the enzyme and monitor the rate of product formation over time using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Determine the initial reaction velocities (v₀) for each substrate and inhibitor concentration.

-

Plot the data using methods such as the Dixon plot (1/v₀ vs. [I]) or the Cornish-Bowden plot ([S]/v₀ vs. [I]) to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[13]

-

For competitive inhibition, the Ki can be determined by linear regression of the data from the Dixon plots.

-

Conclusion and Future Perspectives

This compound is a fundamentally important molecule in the field of glycobiology and drug discovery. Its ability to mimic the transition state of glycosidase-catalyzed reactions makes it a potent inhibitor and a valuable tool for studying the intricate roles of enzymes like OGA. While its own therapeutic potential may be limited by selectivity issues, its core structure has proven to be a highly successful scaffold for the development of more sophisticated and selective inhibitors. The ongoing research into the synthesis and biological evaluation of derivatives of this hydroximo-lactone will undoubtedly lead to the discovery of novel therapeutic agents for a range of diseases characterized by aberrant glycosidase activity. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to further explore the potential of this fascinating class of molecules.

References

-

Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]

-

He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino acids, 40(3), 829–839. [Link]

-

Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 10(42), 8375-8386. [Link]

-

Kiss, M., Szabó, E., Bocska, B., Sinh, L. T., Fernandes, C. P., Timári, I., Hayes, J. M., Somsák, L., & Barna, T. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. [Link]

- Zachara, N. E., & Hart, G. W. (2004). O-GlcNAc a sensor of cellular state: the role of the nutrient-sensitive O-GlcNAc modification in the nucleus and cytoplasm. Biochimica et Biophysica Acta (BBA)-General Subjects, 1673(1-2), 1-14.

- Beer, D., Maloisel, J. L., & Vasella, A. (1990). Synthesis of 2‐Acetamido‐2‐deoxy‐D‐gluconhydroximolactone‐ and Chitobionhydroximolactone‐Derived N‐Phenylcarbamates, Potential Inhibitors of β‐N‐Acetylglucosaminidase. Helvetica Chimica Acta, 73(7), 1918-1922.

-

Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]

- Beer, D., Maloisel, J. L., Rast, D. M., & Vasella, A. (1990). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase. Helvetica Chimica Acta, 73(7), 1918-1922.

- Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 10(42), 8375-8386.

- Biarnés, X., Ardèvol, A., Planas, A., Rovira, C., & Laio, A. (2011). The conformational free-energy landscape of β-D-glucopyranose. Implications for substrate preactivation in β-glucoside-processing enzymes. Journal of the American Chemical Society, 133(50), 20306-20319.

-

Yang, Y. R., & Kim, Y. (2018). O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response. Frontiers in endocrinology, 9, 447. [Link]

-

Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]

- Ardèvol, A., & Rovira, C. (2015). Reaction mechanisms in carbohydrate-active enzymes: glycoside hydrolases and glycosyltransferases. Bioorganic chemistry, 61, 69-83.

- He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino acids, 40(3), 829–839.

- Zachara, N. E., & Hart, G. W. (2004). O-GlcNAc a sensor of cellular state: the role of the nutrient-sensitive O-GlcNAc modification in the nucleus and cytoplasm. Biochimica et Biophysica Acta (BBA)-General Subjects, 1673(1-2), 1-14.

- Kiss, M., Szabó, E., Bocska, B., Sinh, L. T., Fernandes, C. P., Timári, I., Hayes, J. M., Somsák, L., & Barna, T. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649.

- Beer, D., Maloisel, J. L., Rast, D. M., & Vasella, A. (1990). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase. Helvetica Chimica Acta, 73(7), 1918-1922.

- Macauley, M. S., Bubb, A. K., Martínez-Fleites, C., Davies, G. J., & Vocadlo, D. J. (2005). A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. Journal of the American Chemical Society, 127(47), 16572-16573.

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Chemical tools to explore nutrient-driven O-GlcNAc cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis and Transglycosylation Transition States of Glycoside Hydrolase Family 3 β-Glucosidases Differ in Charge and Puckering Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2‐Acetamido‐2‐deoxy‐D‐gluconhydroximolactone‐ and Chitobionhydroximolactone‐Derived N‐Phenylcarbamates, Potential Inhibitors of β‐N‐Acetylglucosaminidase | Semantic Scholar [semanticscholar.org]

- 12. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

The Genesis of a Potent O-GlcNAcase Inhibitor: A Technical Guide to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its Derivatives

This in-depth technical guide delves into the discovery and history of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, a pivotal scaffold in the development of potent inhibitors for O-GlcNAcase (OGA). This document will navigate the scientific journey from the initial understanding of O-GlcNAcylation to the synthesis and characterization of this lactone-based inhibitor and its influential derivatives, most notably PUGNAc. We will explore the biochemical rationale behind its design, its mechanism of action, and the experimental methodologies that have defined its significance in the field.

The Dynamic World of O-GlcNAcylation: The Need for a Molecular Switch

The post-translational modification of proteins is a cornerstone of cellular regulation. Among these, the dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins has emerged as a critical regulatory mechanism, akin to phosphorylation.[1] This process, known as O-GlcNAcylation, is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2]

The cycling of O-GlcNAc is integral to a vast array of cellular processes, including signal transduction, transcription, and stress responses.[3] Consequently, dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and cancer.[2][4] This has spurred significant interest in the development of small molecule inhibitors of OGA as a means to elevate global O-GlcNAc levels and therapeutically modulate these disease states.[4]

The Dawn of OGA Inhibition: The Emergence of PUGNAc

One of the earliest and most widely utilized inhibitors of OGA is O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, commonly known as PUGNAc.[1] PUGNAc is a synthetic 1,5-hydroximolactone derivative that potently inhibits both OGA and the functionally related lysosomal β-hexosaminidases.[5] Its discovery marked a significant milestone, providing researchers with a chemical tool to probe the functional consequences of increased O-GlcNAcylation.[2]

The core of PUGNAc's structure is the this compound scaffold. This structure was rationally designed to mimic the transition state of the OGA-catalyzed hydrolysis of O-GlcNAc.[6] The lactone ring mimics the oxazoline intermediate formed during substrate-assisted catalysis by OGA.[7]

Deconstructing the Core: Synthesis and Properties of this compound

The synthesis of the this compound core and its derivatives generally starts from D-glucosamine. A common synthetic route involves the N-acetylation of D-glucosamine, followed by the protection of hydroxyl groups. The key step is the oxidation of the anomeric carbon to form the glucono-1,5-lactone. Subsequent reaction with a hydroxylamine derivative, or in the case of PUGNAc, with N-phenylcarbamoylhydroxylamine, yields the desired hydroximo-1,5-lactone.

A critical aspect of the chemistry of these inhibitors is the stereochemistry of the oxime moiety. PUGNAc, for instance, exists as both Z and E isomers. Through detailed chemical analysis, including the Beckmann rearrangement, it was unequivocally demonstrated that the Z-isomer is the significantly more potent inhibitor of OGA.[8] This highlights the precise geometric requirements for effective binding within the OGA active site.

General Synthetic Workflow

The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives, such as sulfonylhydrazones, provides a clear example of the chemical strategies employed.[9]

Caption: Generalized synthetic workflow for 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₆ | [10][11] |

| Molecular Weight | 219.19 g/mol | [10][11] |

| CAS Number | 19026-22-3 | [10][11] |

| Appearance | White to off-white powder | N/A |

| Storage Temperature | -20°C | [11] |

Mechanism of OGA Inhibition: Mimicking the Transition State

The inhibitory prowess of this compound and its derivatives stems from their ability to act as transition state analogues. The OGA catalytic mechanism proceeds through a substrate-assisted pathway involving an oxazoline intermediate.[7] The planar nature of the sp²-hybridized carbon at the C1 position of the lactone ring in the inhibitor mimics the geometry of this transient intermediate.

Caption: Mechanism of OGA inhibition by this compound derivatives.

Structural studies of a bacterial OGA homologue in complex with a lactone oxime (LOGNAc), a close relative of the topic compound, have provided valuable insights into the binding mode.[12][13] These studies revealed that while LOGNAc is a weaker inhibitor than PUGNAc, it still engages key active site residues. The phenylcarbamate group of PUGNAc appears to provide additional favorable interactions, contributing to its higher potency.[12]

Experimental Protocols: Assessing Inhibitory Activity

The evaluation of this compound derivatives as OGA inhibitors typically involves a series of in vitro and cell-based assays.

In Vitro OGA Inhibition Assay

A common method to determine the inhibitory potency (Kᵢ or IC₅₀) is a fluorometric assay using a synthetic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

Protocol:

-

Enzyme Preparation: Recombinant human OGA (hOGA) is purified.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivative) in the assay buffer.

-

Assay Procedure: a. In a 96-well plate, add a fixed concentration of hOGA to each well. b. Add varying concentrations of the inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C). d. Initiate the reaction by adding the substrate (4-MU-GlcNAc). e. Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time, which corresponds to the release of 4-methylumbelliferone.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Cellular O-GlcNAcylation Assay

To assess the ability of the inhibitor to increase O-GlcNAc levels in a cellular context, Western blotting is a standard technique.

Protocol:

-

Cell Culture: Culture a relevant cell line (e.g., HeLa or SH-SY5Y) under standard conditions.

-

Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for a specific duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6). e. Incubate with a suitable HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).

The Legacy and Future Directions

The discovery and development of this compound and its derivatives, particularly PUGNAc, were foundational to our understanding of the biological roles of O-GlcNAcylation. While PUGNAc's lack of selectivity for OGA over β-hexosaminidases can complicate the interpretation of some experimental results, its use has been instrumental in demonstrating the therapeutic potential of OGA inhibition.[5]

This pioneering work has paved the way for the development of more selective and potent OGA inhibitors, such as Thiamet-G and NButGT, which are now being investigated for the treatment of various diseases.[4] The fundamental chemical insights gained from studying the this compound scaffold continue to inform the design of next-generation OGA inhibitors with improved pharmacological properties.

References

-

Dennis, R. J., et al. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino Acids, 40(3), 829-839. [Link]

-

Dorfmueller, H. C., et al. (2010). A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. Organic & Biomolecular Chemistry, 8(1), 45-48. [Link]

-

Dorfmueller, H. C., et al. (2010). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. FEBS Letters, 584(4), 694-700. [Link]

-

Dennis, R. J., et al. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. PubMed. [Link]

-

Selnick, H. G., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(22), 10062-10097. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). O-GlcNAcase Inhibitors. Cognitive Vitality Reports. [Link]

-

Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]

-

Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]

-

Perreira, M., et al. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & Medicinal Chemistry, 14(4), 837-846. [Link]

-

Macauley, M. S., & Vocadlo, D. J. (2010). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise. Journal of the American Chemical Society, 132(48), 17137-17147. [Link]

-

Patsnap. (2024). What are OGA inhibitors and how do they work?. Synapse. [Link]

-

van Aalten, D. M. F., et al. (2008). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current Opinion in Structural Biology, 18(5), 557-565. [Link]

-

Zachara, N. E., & Hart, G. W. (2012). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Amino Acids, 43(3), 1141-1151. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone 2-Acetamido-2-deoxy-D-glucono-d-lactone 19026-22-3 [sigmaaldrich.com]

- 12. Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

The Role of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone in Glycobiology: A Technical Guide for Researchers

Introduction: The Dynamic World of O-GlcNAcylation

In the intricate landscape of post-translational modifications, O-GlcNAcylation stands out for its unique simplicity and profound impact on cellular processes. This dynamic modification involves the attachment of a single sugar molecule, β-N-acetylglucosamine (O-GlcNAc), to serine and threonine residues of nuclear and cytoplasmic proteins.[1] Unlike the complex branched structures of classical glycosylation, O-GlcNAcylation is a reversible process governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1] This elegant enzymatic cycle allows for rapid and sensitive responses to cellular nutrient status and stress, influencing a vast array of biological functions including signal transduction, transcription, and metabolism.[2]

Dysregulation of O-GlcNAc cycling has been implicated in a host of pathologies, from neurodegenerative diseases like Alzheimer's to cancer and diabetes.[2][3] Consequently, the enzymes that regulate this process, particularly OGA, have emerged as compelling targets for therapeutic intervention and as invaluable tools for fundamental research. Small molecule inhibitors of OGA offer a powerful means to elevate global O-GlcNAc levels, enabling researchers to dissect the functional consequences of this modification in various biological contexts.[4] This guide focuses on a specific and potent class of OGA inhibitors, the 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives, providing a comprehensive overview of their function, synthesis, and application in glycobiology research.

Mechanism of Action: Targeting the O-GlcNAcase Active Site

This compound and its analogues are designed as transition-state mimics for the hydrolysis of O-GlcNAc by OGA. The lactone ring of the inhibitor resembles the oxazolinium ion intermediate formed during the catalytic cycle of OGA. This structural mimicry allows the inhibitor to bind with high affinity to the active site of the enzyme, effectively blocking its catalytic activity.

The inhibition is competitive, meaning the inhibitor directly competes with the natural substrate (O-GlcNAcylated proteins) for binding to the enzyme's active site.[2][5] The potency of these inhibitors can be finely tuned through chemical modifications, as demonstrated by the nanomolar inhibition constants (Ki) observed for various derivatives.[2][5]

Caption: Mechanism of OGA inhibition.

Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives, such as the sulfonylhydrazones, is a multi-step process that begins with D-glucosamine. The following is a generalized protocol based on published methods.[2][6]

Experimental Protocol: Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones

Step 1: Protection of D-glucosamine

-

Start with commercially available D-glucosamine hydrochloride.

-

Perform a two-step procedure to obtain 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose.[6] This involves N-acetylation followed by O-acetylation.

Step 2: Condensation with Arenesulfonylhydrazines

-

Dissolve the protected glucosamine derivative in a suitable solvent such as chloroform.

-

Add the desired arenesulfonylhydrazine (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Reflux the mixture until the reaction is complete, monitoring by thin-layer chromatography (TLC).

Step 3: Oxidation to the Glucono-1,5-lactone

-

To a solution of the product from Step 2 in anhydrous dichloromethane, add activated manganese dioxide (MnO2).

-

Boil the mixture for approximately 20 hours, monitoring the reaction progress by TLC.

-

After completion, filter off the MnO2 and concentrate the filtrate.

-

Purify the resulting 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone arenesulfonylhydrazone by column chromatography.[6]

Step 4: Deprotection

-

Remove the O-acetyl protecting groups by treating the product from Step 3 with ammonia in methanol (NH3/MeOH).

-

This final step yields the target 2-acetamido-2-deoxy-D-glucono-1,5-lactone arenesulfonylhydrazone.[2]

In Vitro Evaluation of OGA Inhibition

To determine the inhibitory potency of the synthesized compounds, a robust in vitro enzymatic assay is essential. A commonly used method involves a fluorogenic or colorimetric substrate.

Experimental Protocol: In Vitro OGA Activity Assay

Materials:

-

Recombinant human OGA (hOGA)

-

Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) or colorimetric substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc)[7][8]

-

Assay buffer: 50 mM sodium cacodylate, pH 6.5

-

Test inhibitor (this compound derivative) at various concentrations

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, the substrate (e.g., 2 mM pNP-O-GlcNAc), and the test inhibitor at a range of concentrations.[7]

-

Initiate the reaction by adding the hOGA enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[7]

-

Stop the reaction by adding a stop solution (e.g., 900 μL of 500 mM sodium carbonate for the pNP-O-GlcNAc substrate).[7]

-

Measure the fluorescence or absorbance of the product (4-methylumbelliferone or p-nitrophenol) using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

To determine the inhibition constant (Ki), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using Dixon or Cornish-Bowden plots.[6]

Cell-Based Assays to Assess OGA Inhibition

Validating the activity of an OGA inhibitor in a cellular context is a critical step. The most common method to assess the cellular efficacy of an OGA inhibitor is to measure the global increase in O-GlcNAcylation levels by Western blotting.

Experimental Protocol: Western Blot Analysis of Global O-GlcNAcylation

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

Cell culture reagents

-

Test inhibitor (this compound derivative)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of the OGA inhibitor or vehicle control for a specified duration (e.g., 3-9 hours).[6]

-

Harvest the cells and prepare cell lysates using lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in global O-GlcNAcylation.

Sources

- 1. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bmrservice.com [bmrservice.com]

- 4. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Topic: Synthesis and Characterization of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives. These compounds are of significant interest as potent inhibitors of glycoside hydrolases, particularly human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB), which are implicated in a range of pathologies including neurodegenerative diseases, type 2 diabetes, and cancer.[1][2][3] This document details robust synthetic pathways from D-glucosamine, outlines rigorous characterization methodologies, and discusses the therapeutic rationale and structure-activity relationships that drive their development.

Introduction: The Rationale for Targeting Glycoside Hydrolases

The dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism, akin to phosphorylation, that governs a multitude of cellular processes.[1] This modification is reversibly controlled by two key enzymes: O-GlcNAc transferase (OGT) which adds the sugar moiety, and O-GlcNAcase (OGA) which removes it.[4] The dysregulation of O-GlcNAc cycling is a hallmark of several diseases, making the targeted inhibition of OGA a compelling therapeutic strategy.[2][5]

This compound and its analogues are designed as transition-state mimics for these enzymes. The core structure, featuring a gluconolactone ring, mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. The hydroximo (or derivative) group at the C-1 position further enhances binding affinity and inhibitory potency. This guide provides the foundational knowledge for researchers to synthesize and evaluate these promising molecules.

Synthetic Pathways: From D-Glucosamine to Bioactive Lactones

The synthesis of these complex derivatives is a multi-step process that requires careful control of protecting groups and reaction conditions. The most common and efficient route begins with the readily available monosaccharide, D-glucosamine.

Core Synthetic Strategy

The overarching strategy involves a four-stage process: (1) Protection of the starting material, (2) Condensation to introduce the C-1 side chain, (3) Oxidation to form the crucial lactone ring, and (4) Deprotection to yield the final active compound. A recent and well-documented approach focuses on the synthesis of sulfonylhydrazone derivatives, which have shown potent biological activity.[2][3]

The general workflow is depicted below:

Caption: General Synthetic Workflow for Lactone Derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Sulfonylhydrazone Derivative

This protocol is adapted from established literature for the synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone arenesulfonylhydrazones.[1][3]

Step 1: Preparation of 1-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosyl)-2-(p-toluenesulfonyl) Hydrazine (3a)

-

To a solution of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (1) (0.58 mmol) in an appropriate solvent, add p-toluenesulfonyl hydrazide (2a) (1.5 equivalents, 0.87 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents, 0.058 mmol).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Filter off the excess reagent and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or used directly in the next step. A typical yield is around 77%.[1]

Step 2: Oxidation to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone p-Toluenesulfonylhydrazone (4a)

-

Dissolve the product from Step 1 (3a) (0.194 mmol) in anhydrous dichloromethane (CH₂Cl₂).

-

Add activated Manganese Dioxide (MnO₂) (20 equivalents, 3.88 mmol). The use of a large excess of freshly activated MnO₂ is critical for driving the oxidation to completion.

-

Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂, washing thoroughly with CH₂Cl₂.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired lactone as a white powder (typical yield: ~69%).[1]

Step 3: Deprotection to 2-Acetamido-2-deoxy-d-glucono-1,5-lactone p-Toluenesulfonylhydrazone (5a)

-

Dissolve the protected lactone (4a) in anhydrous methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia (NH₃) gas through the solution or add a saturated solution of NH₃ in MeOH until the solution is saturated.

-

Seal the reaction vessel and allow it to stir at room temperature.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Evaporate the solvent to dryness to afford the final deprotected product. Purification can be achieved by recrystallization or chromatography if necessary.

Rigorous Characterization: A Multi-Technique Approach

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and analytical methods is required to validate the synthesized compounds.

Caption: Workflow for the comprehensive characterization of derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of these derivatives in solution.

-

¹H and ¹³C NMR: These experiments confirm the presence of key functional groups and the overall carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic, shifting significantly upon oxidation to the lactone.[1] Advanced NMR techniques can also be used to identify the presence of the 2-acetamido-2-deoxy-D-glucono-1,5-lactone unit in complex mixtures.[6]

-

2D NMR (ROESY): The stereochemistry of the C=N bond (Z vs. E isomer) is a critical determinant of biological activity.[7] A 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is essential for this assignment. For instance, the observation of NOE cross-peaks between the N(2)H proton and protons on the aromatic sulfonyl group can confirm a specific isomeric form, such as the Z isomer.[1]

| Representative NMR Data (Protected Lactone 4d) [1] | |

| Technique | Key Chemical Shifts (δ, ppm in CDCl₃) |

| ¹³C NMR | 171.2, 170.9, 169.5 (C=O), 90.1 (C-1), 73.1, 72.6, 68.6 (C-3, C-4, C-5), 62.1 (C-6), 51.9 (C-2) |

| ¹H NMR | 8.01 (d, NH), 7.85 (d, Ar-H), 7.50 (d, Ar-H), 6.13 (d, NHAc), 5.48 (t, H-3), 5.14 (t, H-4), 4.75 (d, H-2), 4.30 (dd, H-6a), 4.14 (dd, H-6b), 4.02 (ddd, H-5), 2.11, 2.05, 2.03, 1.99 (s, 4x CH₃) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition and molecular weight of the synthesized compounds.[1] The observed mass-to-charge ratio (m/z) should closely match the calculated value for the desired molecular formula.

-

Example: For 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (4f):

-

Calculated for C₂₄H₂₉N₃O₁₀S [M+H]⁺: 552.16

-

Found: 552.08[1]

-

Biological Evaluation and Applications

The primary application for these compounds is as inhibitors of human OGA (hOGA) and human lysosomal hexosaminidases (hHexA/HexB).[2][3][5] Their potential lies in elevating cellular O-GlcNAc levels, which has shown therapeutic promise.[8][9]

Enzyme Inhibition Assays

The inhibitory potency of the synthesized derivatives is quantified by determining their inhibition constants (Ki). This is typically done using enzyme kinetic methods with a fluorescent substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).[1][5] Dixon plots are used to confirm the mode of inhibition, which is generally competitive for this class of compounds.[1]

| Inhibitory Activity of Deprotected Lactone Derivatives (5a-f) [1][2] | |

| Compound | hOGA Kᵢ (nM) |

| 5a (p-toluenesulfonyl) | 51 |

| 5b (p-trifluoromethylbenzenesulfonyl) | 48 |

| 5c (p-methoxybenzenesulfonyl) | 100 |

| 5d (p-chlorobenzenesulfonyl) | 32 |

| 5e (2-naphthalenesulfonyl) | 41 |

| 5f (1-naphthalenesulfonyl) | 27 |

Data Interpretation: The results show that these sulfonylhydrazone derivatives are potent, nanomolar inhibitors of both hOGA and hHexB.[2] The substitutions on the aromatic ring influence the inhibitory activity, providing a basis for structure-activity relationship (SAR) studies. For example, the 1-naphthalenesulfonyl derivative (5f) was the most potent inhibitor of hOGA in this series.[1][2] However, these specific derivatives show a lack of significant selectivity between the two enzymes.[2]

Computational Modeling

To understand how these inhibitors bind to the enzyme active site, computational studies are often employed.[1] Techniques like Prime protein-ligand refinement and QM/MM (Quantum Mechanics/Molecular Mechanics) optimizations can predict the binding poses of the inhibitors.[10] Such studies have suggested that these glucono-1,5-lactone sulfonylhydrazones preferentially bind in an s-cis conformation within the hOGA active site.[1][10]

Conclusion and Future Directions

This compound derivatives represent a valuable class of potent glycoside hydrolase inhibitors. The synthetic routes are well-established, starting from D-glucosamine and proceeding through a key lactone formation step via oxidation.[3] Rigorous characterization using NMR and MS is essential to confirm the structure and stereochemistry, which are critical for biological activity.[1][7]

While the current generation of sulfonylhydrazone derivatives shows excellent potency, future work will likely focus on modifying the C-1 substituent to enhance selectivity for OGA over related enzymes like HexB, a crucial factor for minimizing off-target effects in therapeutic applications.[2][3] The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for novel therapeutics targeting the O-GlcNAc signaling pathway.

References

-

Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]

-

Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]

-

Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. [Link]

-

He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. PubMed. [Link]

-

Kim, E. J., Perreira, M., & Hanover, J. A. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Journal of the American Chemical Society. [Link]

-

Somsák, L., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]

-

He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. University of St Andrews Research Portal. [Link]

-

Ke, Y., & Viskov, C. (2011). Formation of 2- N -acetyl-2-deoxy-glucono-1,5-lactone ( right ) by oxidation of the anomeric hydroxyl position C1 of the terminal N acetylglucosamine. ResearchGate. [Link]

-

Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. ADDF. [Link]

-

Somsák, L., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. [PDF] 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes | Semantic Scholar [semanticscholar.org]

The O-GlcNAcase Inhibitor Landscape: A Technical Guide to 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its Analogs

A Senior Application Scientist's In-Depth Perspective for Researchers and Drug Development Professionals

Foreword: The burgeoning field of O-GlcNAc signaling

The dynamic and ubiquitous post-translational modification of intracellular proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety at serine and threonine residues is a pivotal regulatory mechanism in cellular physiology. Governed by the enzymatic duo of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), this "yin-yang" relationship with phosphorylation modulates a vast array of cellular processes. Dysregulation of O-GlcNAc cycling is increasingly implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and diabetes. Consequently, the development of potent and selective inhibitors of OGA has emerged as a promising therapeutic strategy. This guide provides a comprehensive technical overview of a key class of OGA inhibitors centered around the 2-Acetamido-2-deoxy-D-glucono-1,5-lactone scaffold, offering insights into their chemical nature, biological activity, and practical application in research and drug discovery.

Deconstructing the Nomenclature: From Core Scaffold to Active Probes

A clear understanding of the chemical nomenclature is paramount for navigating the landscape of these inhibitors.

The Core Moiety: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

The foundational structure for this class of inhibitors is 2-Acetamido-2-deoxy-D-glucono-1,5-lactone . This compound is a carbohydrate derivative that mimics the natural substrate of OGA, N-acetylglucosamine (GlcNAc).

| Identifier | Value |

| IUPAC Name | (3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |

| CAS Number | 19026-22-3[1][2][3] |

| Molecular Formula | C₈H₁₃NO₆[1] |

| Molecular Weight | 219.19 g/mol [1] |

Synonyms and Alternative Names:

-

N-Acetylglucosamino-1,5-lactone[1]

-

2-Acetamido-2-deoxy-D-gluconolactone[1]

-

2-(Acetylamino)-2-deoxy-D-gluconic acid δ-lactone

Clarifying "LogNAc": A Commonly Encountered Derivative

The term "LogNAc" is often encountered in the literature and commercial sources. It is crucial to recognize that LogNAc is not a direct synonym for the core lactone . Instead, it typically refers to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone , a closely related derivative. A common commercially available form is the per-O-acetylated version, This compound 1,3,4,6-tetraacetate (LogNAc-tetraacetate), which serves as an intermediate in the synthesis of other potent OGA inhibitors like PUGNAc.

The Mechanism of Action: Mimicking the Transition State to Inhibit OGA

The inhibitory activity of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives stems from their ability to act as transition state analogs for the OGA-catalyzed hydrolysis of O-GlcNAc. The lactone ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, thereby binding with high affinity to the active site of OGA and competitively inhibiting its enzymatic activity.

The O-GlcNAc Cycling Machinery

To appreciate the impact of OGA inhibition, it is essential to understand the dynamic interplay between OGT and OGA.

Caption: Workflow for an in vitro OGA inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Dilute the purified OGA enzyme and the substrate, p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), in assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the diluted OGA enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the pNP-GlcNAc substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a high pH stop solution (e.g., 0.4 M Na₂CO₃). This also develops the yellow color of the p-nitrophenolate product.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular O-GlcNAcylation Analysis by Western Blot

This protocol describes how to treat cells with an OGA inhibitor and subsequently analyze the global O-GlcNAcylation levels via Western blotting.

Caption: Workflow for analyzing cellular O-GlcNAcylation levels by Western blot after OGA inhibitor treatment.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Treat cells with the desired concentrations of the OGA inhibitor. A dose-response and time-course experiment is recommended for initial optimization. Include a vehicle-treated control.

-

-

Cell Lysis and Protein Quantification:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an OGA inhibitor (to preserve O-GlcNAc modifications during lysis).

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).

-

The Impact of OGA Inhibition on Cellular Signaling and Disease

Inhibition of OGA leads to a global increase in O-GlcNAcylation, which can have profound effects on various signaling pathways and cellular processes.

Crosstalk with Key Signaling Pathways

O-GlcNAcylation frequently modifies proteins that are also regulated by phosphorylation, leading to a complex interplay between these two modifications. Two major pathways significantly impacted by O-GlcNAcylation are the PI3K/Akt and MAPK/ERK pathways.

Caption: The influence of O-GlcNAcylation on the PI3K/Akt and MAPK/ERK signaling pathways.

-

PI3K/Akt Pathway: Increased O-GlcNAcylation of Akt can inhibit its phosphorylation and subsequent activation, thereby dampening downstream signaling related to cell survival and growth. [4]* MAPK/ERK Pathway: O-GlcNAcylation can occur on multiple components of this pathway, including Raf and MEK, leading to context-dependent modulation of signaling output that controls cell proliferation and differentiation.

Implications in Disease and Drug Development

The ability to modulate O-GlcNAcylation levels with inhibitors like 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives has opened up new avenues for therapeutic intervention.

-

Neurodegenerative Diseases: In conditions like Alzheimer's disease, increased O-GlcNAcylation of the tau protein has been shown to reduce its hyperphosphorylation and aggregation, which are key pathological hallmarks. OGA inhibitors are therefore being actively investigated as potential treatments for tauopathies.

-

Cancer: Cancer cells often exhibit elevated levels of O-GlcNAcylation, which can promote cell proliferation, survival, and metabolic reprogramming. [5][6][7][8]OGA inhibitors are being explored as potential anti-cancer agents, either as monotherapies or in combination with existing treatments. [9]* Diabetes: The link between O-GlcNAcylation and insulin signaling is well-established. While acute increases in O-GlcNAcylation can be part of a normal physiological response, chronic elevation is associated with insulin resistance. [10]The therapeutic potential of OGA inhibitors in diabetes is an area of active research, with a focus on understanding the long-term consequences of sustained OGA inhibition. [11]

Concluding Remarks and Future Directions

The study of O-GlcNAc signaling is a rapidly evolving field, and OGA inhibitors based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold are invaluable tools for both basic research and drug development. As our understanding of the specific O-GlcNAcylated proteins and their functions grows, so too will the potential for developing highly targeted and effective therapies that modulate this critical post-translational modification. The continued development of more potent, selective, and cell-permeable OGA inhibitors will be crucial for unlocking the full therapeutic potential of targeting this pathway.

References

-

Ma, Z., & Vocadlo, D. J. (2018). O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling. Journal of Molecular Biology, 430(21), 4119-4132. [Link]

-

Yi, W., Clark, P. M., Mason, D. E., Keenan, M. C., Hill, C., Goddard, W. A., 3rd, Peters, E. C., Driggers, E. M., & Hsieh-Wilson, L. C. (2012). Phosphofructokinase 1 glycosylation regulates cell growth and metabolism. Science, 337(6097), 975–980. [Link]

-

Jo, U., Lee, J. S., & Lee, J. (2021). Role and Function of O-GlcNAcylation in Cancer. Cancers, 13(21), 5365. [Link]

-

Lee, J. S., & Lee, J. (2021). Role and Function of O-GlcNAcylation in Cancer. Cancers, 13(21), 5365. [Link]

-

Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University Office of Technology Development. [Link]

-

Jo, U., Lee, J. S., & Lee, J. (2021). Role and Function of O-GlcNAcylation in Cancer. ResearchGate. [Link]

-

BioIVT. (n.d.). Cell Permeability Assay. [Link]

-

Patsnap. (2024, June 21). What are OGA inhibitors and how do they work? Patsnap Synapse. [Link]

-

Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al. (Eds.). (2021). Flowchart of in vitro O-GlcNAcase enzyme assay. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

-

Daou, S., Mashtalir, N., & Hébert, S. S. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101099. [Link]

-

Slawson, C., & Hart, G. W. (2011). Protein O-GlcNAcylation in diabetes and diabetic complications. Glycobiology, 21(11), 1423–1432. [Link]

-

Zachara, N. E., & Hart, G. W. (2006). Detection and analysis of proteins modified by O-linked N-acetylglucosamine. Current protocols in protein science, Chapter 12, Unit 12.8. [Link]

-

Selvita. (2025, February 7). MedChem Essentials: Permeability Part 2 - Assays [Video]. YouTube. [Link]

-

Ferenbach, A. T., & Stavrou, E. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International journal of molecular sciences, 23(3), 1037. [Link]

-

Day, K. J., & Toga, A. W. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(23), 7311-7326. [Link]

-

Alzheimer's Drug Discovery Foundation. (2023, December 21). O-GlcNAcase Inhibitors. [Link]

-

Maji, B., Moore, C. L., Zetsche, B., Volz, S. E., Zhang, F., Shoulders, M. D., & Choudhary, A. (2017). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 171(5), 1163–1176.e15. [Link]

-

NIH Molecular Libraries Program. (2014, April 15). Small Molecules Targeting the Mitochondrial Permeability Transition. [Link]

-

Somsák, L., Nagy, V., Toth, M., Olah, J., Docsa, T., Gergely, P., & Hayes, J. M. (2016). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-Derived N-Phenylcarbamates, Potential Inhibitors of β-N-Acetylglucosaminidase. Carbohydrate research, 429, 79–86. [Link]

-

Somsák, L., Nagy, V., Toth, M., Olah, J., Docsa, T., Gergely, P., & Hayes, J. M. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. [Link]

-

Somsák, L., Nagy, V., Toth, M., Olah, J., Docsa, T., Gergely, P., & Hayes, J. M. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. [Link]

-

Gu, Y., & Yang, X. (2022). O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease. Frontiers in endocrinology, 13, 840823. [Link]

-

Ferenbach, A. T., & Stavrou, E. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). 19026-22-3| Chemical Name : 2-Acetamido-2-deoxy-D-glucono-1,5-lactone. [Link]

-

Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al. (Eds.). (2021). Flowchart of in vitro O-GlcNAc transferase (OGT) enzyme assay. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

-

Li, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(3), 1591-1603. [Link]

-

National Center for Biotechnology Information. (n.d.). GalNac-L96. PubChem Compound Database. [Link]

-

Slawson, C., & Hart, G. W. (2010). The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways. Journal of cell science, 123(Pt 10), 1577–1583. [Link]

-

ResearchGate. (n.d.). O-GlcNAcylation and PI3K/AKT/mTOR signaling pathway cross-dysregulation.... [Link]

-

Kim, E. J., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1133-1140. [Link]

-

Pathak, S., & Boruah, R. C. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules (Basel, Switzerland), 26(4), 1058. [Link]

-

Ong, Q., & Han, W. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in endocrinology, 9, 599. [Link]

-

Hsieh-Wilson, L. C. (n.d.). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Hsieh-Wilson Lab. [Link]

-

Slawson, C., & Hart, G. W. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. Expert review of proteomics, 8(5), 571–586. [Link]

-

Kim, H. S., & Kim, J. R. (2018). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Journal of microbiology and biotechnology, 28(1), 1–9. [Link]

-

Yuzwa, S. A., & Vocadlo, D. J. (2014). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Current opinion in structural biology, 28, 17–25. [Link]

-

National Center for Biotechnology Information. (n.d.). Loganic Acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). GalNAc|A(1-4)GlcNAc-|A-pNP. PubChem Compound Database. [Link]

-

Bond, M. R., & Hanover, J. A. (2015). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Molecular & cellular proteomics : MCP, 14(2), 211–219. [Link]

-

Yuzwa, S. A., Shan, X., Macauley, M. S., Clark, T., Skorobogatko, Y., Vosseller, K., & Vocadlo, D. J. (2012). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS medicinal chemistry letters, 3(12), 1031–1035. [Link]

-

National Center for Biotechnology Information. (n.d.). L-AllNAc(a1-4)L-GulNAc(a)-O-Ph(4-OMe). PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Loganicacid. PubChem Compound Database. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cancer metabolism by O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role and Function of O-GlcNAcylation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 10. otd.harvard.edu [otd.harvard.edu]

- 11. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

In vitro effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone on protein synthesis

An In-Depth Technical Guide to the In Vitro Effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone on Protein Synthesis

Executive Summary

The intricate regulation of protein synthesis is fundamental to cellular homeostasis, and its dysregulation is a hallmark of numerous diseases. A key regulatory layer is the post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc), a dynamic process governed by the enzymes O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA). Small molecule inhibitors of OGA provide a powerful tool to probe the functional consequences of elevated O-GlcNAcylation. This guide focuses on this compound, a compound structurally related to known OGA inhibitors. We delineate a comprehensive in vitro strategy to elucidate its effects on protein synthesis. This document provides the foundational concepts linking O-GlcNAcylation to translation, followed by a series of detailed, field-proven experimental protocols—from global synthesis quantification to polysome profiling and cell-free assays—designed to deliver a mechanistic understanding of the compound's activity.

Part 1: Foundational Concepts

The O-GlcNAc Cycle: A Critical Regulator of Cellular Function

Protein O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine sugar is attached to serine or threonine residues of nucleocytoplasmic proteins.[1] This process is controlled by the balanced action of two enzymes: OGT, which adds the O-GlcNAc moiety, and OGA, which removes it.[1][2] The substrate for OGT, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[3] Consequently, O-GlcNAcylation acts as a crucial nutrient sensor, translating metabolic status into widespread changes in the cellular proteome and its function.[3][4]

The Target: this compound as a Putative OGA Inhibitor

The compound of interest, this compound, belongs to a class of molecules that mimic the structure of the O-GlcNAc sugar. Its glucono-1,5-lactone core is a known feature of potent glycosidase inhibitors.[5] Related compounds have been synthesized and evaluated as potent inhibitors of human OGA (hOGA).[6][7] The mechanism of well-studied inhibitors like PUGNAc involves mimicking the transition state of the substrate, thereby blocking the active site of OGA.[8] By inhibiting OGA, these compounds cause a global increase in protein O-GlcNAcylation, allowing researchers to study the downstream effects of this modification.[2]

Caption: The O-GlcNAc cycling pathway and point of inhibition.

The Interplay Between O-GlcNAcylation and Protein Synthesis

Elevated O-GlcNAc levels profoundly impact protein synthesis. Studies using OGA inhibitors have shown that this modification can alter the selection of specific mRNAs for translation.[9][10] The translational machinery itself is a direct target. Key components, including eukaryotic initiation factors (eIFs) and ribosomal proteins, are known to be O-GlcNAcylated.[9][10] For instance, O-GlcNAcylation of the translational repressor 4E-BP1 enhances its ability to sequester the cap-binding protein eIF4E, a rate-limiting step in cap-dependent translation.[9][10] This provides a direct mechanism by which metabolic status, via O-GlcNAcylation, can control the synthesis of specific protein subsets, such as those involved in mitochondrial function.[9][10] Furthermore, feedback mechanisms exist where changes in cellular O-GlcNAc levels regulate the translational efficiency of OGT and OGA themselves to maintain homeostasis.[4]

Part 2: Experimental Strategy for In Vitro Assessment

Overview of the Investigative Workflow

A multi-assay approach is essential to build a comprehensive understanding of the compound's effects. The strategy should progress from a broad assessment of global protein synthesis in intact cells to a detailed analysis of translational efficiency, and finally to a focused mechanistic study using a cell-free system. This tiered approach allows for the systematic dissection of the compound's mechanism of action.

Sources

- 1. Frontiers | O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis [frontiersin.org]

- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 4. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis [mdpi.com]

- 5. On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]

- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. O-GlcNAcylation alters the selection of mRNAs for translation and promotes 4E-BP1–dependent mitochondrial dysfunction in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone

Introduction

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a carbohydrate derivative of significant interest in the fields of glycobiology and medicinal chemistry. As an oxime derivative of N-acetylglucosamine lactone, it serves as a stable mimic of the oxocarbenium ion intermediate formed during glycosidic bond cleavage by hexosaminidases. This property makes it a valuable tool for studying enzyme mechanisms and for the development of potent and specific enzyme inhibitors.[1] Such inhibitors have potential therapeutic applications in a range of diseases, including osteoarthritis, cancer, and neurodegenerative disorders.